N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE
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Overview
Description
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE is a synthetic organic compound with a complex structure that includes a quinoline moiety
Preparation Methods
The synthesis of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its reaction with a phenylacetyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, using reagents like sodium methoxide.
Scientific Research Applications
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to neuroinflammation and neurodegenerative diseases, as it can modulate inflammatory pathways.
Industrial Applications: It is explored for its use in the development of new materials with unique properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE can be compared with other quinoline derivatives:
N-(4-(3,4-DIHYDRO-2H-QUINOLINE-1-SULFONYL)-PHENYL)-ACETAMIDE: This compound has a sulfonyl group instead of a carbonyl group, which alters its chemical reactivity and biological activity.
2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-N-(4-METHOXYPHENYL)ACETAMIDE: The presence of a methoxy group in this compound provides different pharmacological properties.
Biological Activity
N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide is a synthetic compound that has attracted attention for its potential biological activities. This compound is characterized by the presence of a quinoline moiety, which is known for various pharmacological properties, including antitumor and antimicrobial activities. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Antitumor Activity
Recent studies have indicated that N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Analysis
A notable study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide resulted in:
- MCF-7 Cell Line : A 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- HT-29 Cell Line : A significant increase in apoptotic cells as evidenced by Annexin V/PI staining.
These findings suggest that the compound effectively targets cancer cells while sparing normal cells, highlighting its therapeutic potential.
Antimicrobial Activity
In addition to its antitumor effects, N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide has shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Research Findings
A study evaluating the antimicrobial efficacy of this compound reported:
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections.
The biological activity of N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has been suggested that N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide interacts with various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-10-8-15(9-11-16)18(22)20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHHYGOCYRAYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.